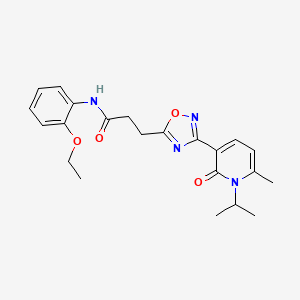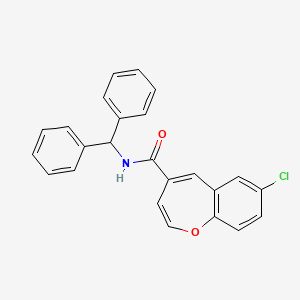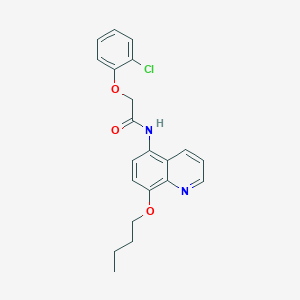![molecular formula C26H19ClFN5O B11323879 (2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B11323879.png)
(2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2E)-N-[5-(4-chlorophényl)-7-phényl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophényl)prop-2-ènamide est une molécule organique complexe qui appartient à la classe des triazolopyrimidines. Ce composé est caractérisé par sa structure unique, qui comprend un noyau triazolo[1,5-a]pyrimidine, substitué par divers groupes phényles et un fragment prop-2-ènamide. La présence d'atomes de chlore et de fluor améliore encore ses propriétés chimiques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2E)-N-[5-(4-chlorophényl)-7-phényl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophényl)prop-2-ènamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés pour former le noyau triazolo[1,5-a]pyrimidine, suivie de l'introduction des groupes chlorophényle et phényle par des réactions de substitution. La dernière étape implique le couplage du dérivé triazolo[1,5-a]pyrimidine avec le 3-(4-fluorophényl)prop-2-ènamide dans des conditions spécifiques, telles que l'utilisation d'une base et d'un solvant approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs automatisés et des systèmes à écoulement continu. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la chromatographie, garantit la production efficace de (2E)-N-[5-(4-chlorophényl)-7-phényl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophényl)prop-2-ènamide de haute qualité.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment:
Oxydation: La présence de groupes phényles permet des réactions d'oxydation potentielles, conduisant à la formation de quinones ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent cibler le noyau triazolo[1,5-a]pyrimidine ou le fragment prop-2-ènamide, conduisant à la formation d'analogues réduits.
Substitution: Les atomes de chlore et de fluor peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution: Des nucléophiles comme le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) peuvent faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés.
Applications de la recherche scientifique
Chimie
En chimie, le (2E)-N-[5-(4-chlorophényl)-7-phényl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophényl)prop-2-ènamide est utilisé comme brique de construction pour la synthèse de molécules plus complexes. Sa structure unique permet l'exploration de nouvelles réactions chimiques et le développement de nouveaux composés.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule bioactive. Ses interactions avec diverses cibles biologiques, telles que les enzymes et les récepteurs, sont d'un intérêt particulier. Des études ont montré que des dérivés de triazolo[1,5-a]pyrimidines présentent des activités antimicrobiennes, antivirales et anticancéreuses.
Médecine
En médecine, le (2E)-N-[5-(4-chlorophényl)-7-phényl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophényl)prop-2-ènamide est étudié pour son potentiel thérapeutique. Sa capacité à moduler des voies moléculaires spécifiques en fait un candidat pour le développement de médicaments, en particulier dans le traitement des maladies inflammatoires et prolifératives.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux et processus chimiques. Sa stabilité et sa réactivité le rendent adapté à diverses applications, notamment la production de polymères et de matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du (2E)-N-[5-(4-chlorophényl)-7-phényl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophényl)prop-2-ènamide implique son interaction avec des cibles moléculaires spécifiques. Le noyau triazolo[1,5-a]pyrimidine est connu pour se lier aux enzymes et aux récepteurs, modulant leur activité. Cette liaison peut conduire à l'inhibition ou à l'activation de diverses voies de signalisation, ce qui entraîne les effets biologiques souhaités. La présence d'atomes de chlore et de fluor améliore l'affinité de liaison et la sélectivité du composé, contribuant à sa puissance.
Applications De Recherche Scientifique
(2E)-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-FLUOROPHENYL)PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-FLUOROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2E)-N-[5-(4-chlorophényl)-7-phényl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-bromophényl)prop-2-ènamide
- (2E)-N-[5-(4-chlorophényl)-7-phényl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-méthylphényl)prop-2-ènamide
Unicité
L'unicité du (2E)-N-[5-(4-chlorophényl)-7-phényl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophényl)prop-2-ènamide réside dans son motif de substitution spécifique. La combinaison d'atomes de chlore et de fluor, ainsi que le noyau triazolo[1,5-a]pyrimidine, confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C26H19ClFN5O |
|---|---|
Poids moléculaire |
471.9 g/mol |
Nom IUPAC |
(E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C26H19ClFN5O/c27-20-11-9-18(10-12-20)22-16-23(19-4-2-1-3-5-19)33-26(29-22)31-25(32-33)30-24(34)15-8-17-6-13-21(28)14-7-17/h1-16,23H,(H2,29,30,31,32,34)/b15-8+ |
Clé InChI |
DLGSMKFRBXDCPB-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)/C=C/C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C=CC4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11323799.png)
![N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11323810.png)
![4-[(2-fluorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323812.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11323814.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323818.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11323819.png)
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11323836.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11323839.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11323846.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-butyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11323851.png)


